2H-Pyran-2-one, 3-ethyltetrahydro- 2H-Pyran-2-one, 3-ethyltetrahydro-
Brand Name: Vulcanchem
CAS No.: 32821-68-4
VCID: VC3844017
InChI: InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3
SMILES: CCC1CCCOC1=O
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

2H-Pyran-2-one, 3-ethyltetrahydro-

CAS No.: 32821-68-4

Cat. No.: VC3844017

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyran-2-one, 3-ethyltetrahydro- - 32821-68-4

Specification

CAS No. 32821-68-4
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name 3-ethyloxan-2-one
Standard InChI InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3
Standard InChI Key MNMHTBMXCUARLR-UHFFFAOYSA-N
SMILES CCC1CCCOC1=O
Canonical SMILES CCC1CCCOC1=O

Introduction

Structural Characteristics and Nomenclature

Core Structure and Stereochemistry

3-Ethyltetrahydro-2H-pyran-2-one belongs to the 2H-pyran-2-one family, featuring a six-membered oxygen-containing ring with a ketone group at the 2-position. The "tetrahydro" designation indicates saturation of the ring, distinguishing it from aromatic pyranones. The ethyl substituent at the 3-position introduces stereochemical complexity, yielding enantiomers such as (R)-3-ethyltetrahydro-2H-pyran-2-one (CAS 73788-99-5) and (S)-3-ethyltetrahydro-2H-pyran-2-one (CAS 103957-83-1) .

Key Structural Features:

  • Ring System: A tetrahydropyran scaffold with reduced aromaticity compared to its unsaturated counterparts.

  • Substituents: An ethyl group at C3 and a ketone at C2, influencing electronic distribution and reactivity.

  • Stereogenic Center: The C3 position in enantiomeric forms, critical for chiral synthesis .

Spectroscopic and Computational Insights

Density Functional Theory (DFT) calculations reveal electron-deficient regions near the ketone group, making it susceptible to nucleophilic attacks . Molecular Electrostatic Potential (MEP) maps highlight the ketone oxygen as a site for hydrogen bonding, which aligns with its interactions in biological systems .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 3-ethyltetrahydro-2H-pyran-2-one typically involves cyclization reactions. A prominent method utilizes ethyl 2-cyano-3,3-dimethylsulfanylacrylate reacted with aromatic ketones under basic conditions (e.g., KOH in DMSO), achieving yields exceeding 77% .

Representative Reaction Scheme:

Ethyl 2-cyanoacrylate+Aromatic KetoneKOH, DMSO3-Ethyltetrahydro-2H-pyran-2-one\text{Ethyl 2-cyanoacrylate} + \text{Aromatic Ketone} \xrightarrow{\text{KOH, DMSO}} \text{3-Ethyltetrahydro-2H-pyran-2-one}

Enantioselective Synthesis

Chiral resolution techniques, such as enzymatic kinetic resolution or asymmetric catalysis, are employed to isolate (R)- and (S)-enantiomers. For instance, lipase-mediated hydrolysis of racemic mixtures has been reported to yield enantiomerically pure forms .

Physicochemical Properties

The compound's stability and solubility profile make it suitable for pharmaceutical formulations. Key properties include:

PropertyValueSource
Molecular Weight128.17 g/mol
Density1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3
Boiling Point227.0 \pm 8.0 \, ^\circ\text{C}
Flash Point85.6 \pm 15.9 \, ^\circ\text{C}
LogP (Partition Coefficient)0.82
Vapor Pressure0.1±0.4mmHg0.1 \pm 0.4 \, \text{mmHg} at 25°C

Pharmacological and Biological Relevance

Antifungal and Antitumor Activity

2H-pyran-2-one derivatives, including 3-ethyltetrahydro variants, exhibit inhibitory effects against fungal pathogens and cancer cell lines. Their mechanism involves interference with microbial cell wall synthesis and apoptosis induction in tumor cells .

Computational Predictions

DFT studies on bond dissociation energies (BDEs) for hydrogen abstraction suggest moderate stability against autoxidation, reducing risks of genotoxic impurity formation . Molecular Dynamics (MD) simulations further predict high compatibility with polyvinylpyrrolidone (PVP), a common pharmaceutical excipient, enhancing formulation stability .

Industrial and Research Applications

Intermediate in Organic Synthesis

The compound serves as a precursor for synthesizing heterocyclic compounds, such as 4-aminopyran-3-carbonitriles, which are valuable in agrochemical and drug discovery .

Role in Polymer Science

Compatibilities with polymers like PVP, as evidenced by solubility parameter calculations (δ=19.5MPa1/2\delta = 19.5 \, \text{MPa}^{1/2}), enable its use in controlled-release formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator